![molecular formula C26H28ClN5O B2414871 7-(4-(5-Cloro-2-metoxibencil)piperazin-1-il)-5-metil-3-(p-tolilo)pirazolo[1,5-a]pirimidina CAS No. 900877-82-9](/img/structure/B2414871.png)

7-(4-(5-Cloro-2-metoxibencil)piperazin-1-il)-5-metil-3-(p-tolilo)pirazolo[1,5-a]pirimidina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

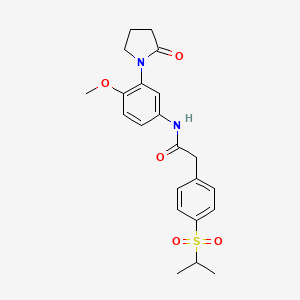

7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5-methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C26H28ClN5O and its molecular weight is 461.99. The purity is usually 95%.

BenchChem offers high-quality 7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5-methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5-methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Sondas Fluorescentes y Agentes de Imagen

Las moléculas fluorescentes juegan un papel crucial en el estudio de los procesos intracelulares, los quimiosensores y los materiales orgánicos. Los derivados PP (4a–g) se han identificado como compuestos estratégicos para aplicaciones ópticas debido a su metodología sintética más simple y ecológica en comparación con otros fluoróforos. Notablemente, los grupos donadores de electrones (EDG) en la posición 7 del anillo fusionado mejoran los comportamientos de absorción y emisión, lo que los hace adecuados para bioimagen y estudios celulares .

Actividad Antitumoral

Los estudios de acoplamiento molecular han revelado que los derivados PP interactúan con dianas proteicas específicas involucradas en las vías del cáncer. Estas interacciones sugieren una posible actividad antitumoral. Se necesitan más evaluaciones biológicas para validar su eficacia como agentes anticancerígenos .

Catálisis y Síntesis Orgánica

Los compuestos PP pueden servir como ligandos en reacciones catalíticas. Por ejemplo, se han empleado en reacciones de protodesboronación, lo que permite la síntesis de moléculas orgánicas complejas. Su estabilidad y reactividad los convierten en herramientas valiosas en química sintética .

Inhibición de CDK2 para el Tratamiento del Cáncer

Se ha diseñado un conjunto de moléculas pequeñas que presentan el andamiaje de pirazolo[3,4-d]pirimidina (similar a PP) como inhibidores selectivos de CDK2. La inhibición de CDK2 es un objetivo atractivo para la terapia del cáncer, y estos compuestos muestran promesa en la orientación selectiva de las células tumorales .

Ciencia de Materiales y Electrónica Orgánica

Los derivados PP exhiben propiedades fotofísicas ajustables, lo que los hace adecuados para dispositivos emisores de luz orgánicos (OLED) y otras aplicaciones optoelectrónicas. Sus intensidades de emisión en estado sólido y estabilidad rivalizan con las de las sondas comerciales, como la cumarina-153 y la rodamina 6G .

En resumen, 7-(4-(5-Cloro-2-metoxibencil)piperazin-1-il)-5-metil-3-(p-tolilo)pirazolo[1,5-a]pirimidina es prometedor en diversos campos científicos, desde la imagen y la detección hasta la investigación del cáncer y la ciencia de los materiales. Los investigadores continúan explorando sus aplicaciones multifacéticas, y sus propiedades únicas lo convierten en un compuesto emocionante para futuras investigaciones. 🌟

Mecanismo De Acción

Target of Action

Similar compounds have been found to target monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system . These neurotransmitters play a crucial role in mood regulation, and their imbalance is often associated with depressive disorders .

Mode of Action

It’s worth noting that similar compounds have been found to interact with their targets by modulating the release of monoamine neurotransmitters . This can result in changes in mood regulation, potentially alleviating symptoms of depression .

Biochemical Pathways

It’s likely that the compound affects the noradrenergic, dopaminergic, and serotonergic systems, given its potential interaction with monoamine neurotransmitters .

Pharmacokinetics

Similar compounds have been found to be metabolized in the liver and excreted through the kidneys . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

Modulation of monoamine neurotransmitter release can potentially alleviate symptoms of depression, improving mood regulation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .

Análisis Bioquímico

Biochemical Properties

It is known that pyrazolo[1,5-a]pyrimidines can interact with various biomolecules . The nature of these interactions is largely dependent on the specific substituents present in the compound .

Cellular Effects

Related pyrazolo[1,5-a]pyrimidines have shown to inhibit the growth of various cell lines . These compounds have shown superior cytotoxic activities against certain cell lines, indicating their potential influence on cell function .

Molecular Mechanism

Related pyrazolo[1,5-a]pyrimidines have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation . This suggests that these compounds may exert their effects at the molecular level through enzyme inhibition .

Temporal Effects in Laboratory Settings

Related pyrazolo[1,5-a]pyrimidines have shown good solid-state emission intensities, indicating their stability and potential long-term effects on cellular function .

Metabolic Pathways

Pyrazolo[1,5-a]pyrimidines are known to play an important role in energy supply and metabolic regulation .

Transport and Distribution

Related compounds have been found to accumulate in mouse macrophages , suggesting potential interactions with transporters or binding proteins.

Subcellular Localization

Related compounds have been found to localize in the soluble fraction of cells , suggesting potential targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Propiedades

IUPAC Name |

7-[4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl]-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28ClN5O/c1-18-4-6-20(7-5-18)23-16-28-32-25(14-19(2)29-26(23)32)31-12-10-30(11-13-31)17-21-15-22(27)8-9-24(21)33-3/h4-9,14-16H,10-13,17H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILWBWZMNXGVBMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)N4CCN(CC4)CC5=C(C=CC(=C5)Cl)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28ClN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((3,5-Dimethylpiperidin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2414789.png)

![(4-fluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2414792.png)

![Ethyl 5-methyl-2-(methylthio)-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2414794.png)

![2-((8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-mesitylacetamide](/img/structure/B2414797.png)

![2-(2,4-dichlorophenoxy)-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide](/img/structure/B2414799.png)

![Imidazo[1,2-a]pyridin-8-ylmethanamine dihydrochloride](/img/structure/B2414800.png)

![N-[3-(6-ethoxy-1,3-benzothiazol-2-yl)-4-hydroxyphenyl]acetamide](/img/structure/B2414802.png)

![(2Z)-2-[(4-fluoro-3-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2414809.png)

![2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2414810.png)